molecular formula C6H7NOS B3262754 1-(1,3-thiazol-2-yl)propan-2-one CAS No. 361161-73-1

1-(1,3-thiazol-2-yl)propan-2-one

Cat. No.: B3262754
CAS No.: 361161-73-1
M. Wt: 141.19 g/mol
InChI Key: PLFXOSWXFMGIBN-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Scaffolds in Modern Chemical Research

Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. ijper.org The thiazole nucleus is present in numerous natural products and synthetic compounds that exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijper.orgnih.gov The structural versatility of the thiazole ring allows for the synthesis of a vast library of compounds with varied therapeutic potentials. researchgate.net

The significance of the thiazole scaffold is underscored by its presence in a number of FDA-approved drugs. analis.com.my This has fueled ongoing research into the synthesis and biological evaluation of novel thiazole derivatives. researchgate.net The development of new synthetic methodologies continues to be an active area of research, aiming to create more efficient and environmentally friendly pathways to these valuable compounds. organic-chemistry.org

Compound NameCAS NumberMolecular FormulaKey Application/Significance
Sulfathiazole72-14-0C9H9N3O2S2Antimicrobial agent. ijper.org
Ritonavir155213-67-5C37H48N6O5S2Antiretroviral drug for HIV treatment. ijper.org
Meloxicam71125-38-7C14H13N3O4S2Non-steroidal anti-inflammatory drug (NSAID). ijper.orgpharmaguideline.com

Overview of the Compound's Structural Features and Position within Thiazole Ketone Chemistry

1-(1,3-Thiazol-2-yl)propan-2-one is classified as a thiazole ketone. Its structure consists of a central 1,3-thiazole ring. A methylene (B1212753) bridge (-CH2-) connects the C2 position of the thiazole ring to the carbonyl carbon of a propan-2-one group.

A closely related and more extensively studied isomer is 1-(1,3-thiazol-2-yl)propan-1-one, also known as 2-propionylthiazole. In this isomer, the carbonyl group is directly attached to the thiazole ring. The different placement of the carbonyl group in these isomers is expected to lead to differences in their chemical reactivity and physical properties. For instance, the methylene group in this compound introduces a degree of flexibility not present in its isomer and can influence the acidity of the adjacent protons.

Due to a lack of specific experimental data for this compound, a direct comparison of properties is not possible. However, the properties of its isomer, 2-propionylthiazole, are well-documented.

PropertyThis compound (Predicted)1-(1,3-Thiazol-2-yl)propan-1-one (2-Propionylthiazole) scent.vnnih.govthegoodscentscompany.comchemwhat.comchemicalbook.com
CAS NumberNot available43039-98-1 scent.vn
Molecular FormulaC6H7NOSC6H7NOS scent.vn
Molecular Weight141.19 g/mol141.19 g/mol nih.gov
Physical State-Pale yellow, oily liquid nih.gov
Boiling Point-110°C at 5 mmHg chemicalbook.com
Solubility-Insoluble in water; soluble in fats, oils, and most organic solvents. nih.gov

Historical Development and Evolution of Research on Thiazole-Substituted Aliphatic Ketones

The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis, first reported in 1887, being one of the most fundamental methods. ijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net This and other classical methods laid the groundwork for the synthesis of a wide variety of substituted thiazoles.

Other significant early methods for thiazole synthesis include:

The Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. pharmaguideline.com

Tcherniac's Synthesis: This route allows for the preparation of 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Research into thiazole-substituted aliphatic ketones has been driven by their utility as synthetic intermediates and their potential biological activities. The reactivity of the ketone group, combined with the inherent properties of the thiazole ring, allows for a diverse range of chemical transformations. nih.govpharmaguideline.com Modern synthetic efforts often focus on developing one-pot and multicomponent reactions to improve efficiency and yield, as well as employing greener catalysts and reaction conditions. acgpubs.org While specific historical milestones for this compound are not documented, the evolution of synthetic strategies for thiazole ketones in general provides a rich context for understanding the potential routes to this and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFXOSWXFMGIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1,3 Thiazol 2 Yl Propan 2 One and Analogous Thiazole Containing Propanone Derivatives

Established Synthetic Routes to the Thiazole-Propanone Core

Traditional methods for synthesizing the thiazole-propanone framework have been well-documented and remain fundamental in organic synthesis. These routes primarily involve the formation of the thiazole (B1198619) ring through condensation reactions, the introduction of the propanone side-chain via alkylation, or the oxidation of a corresponding alcohol.

Condensation Reactions Involving Thiazole Precursors and Ketone Components

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the formation of thiazole rings and can be adapted to produce thiazole-propanone derivatives. chemicalbook.comsynarchive.com This method typically involves the reaction of an α-haloketone with a thioamide. synarchive.com For the synthesis of compounds like 1-(1,3-thiazol-2-yl)propan-2-one, this could involve reacting a halogenated derivative of acetone (B3395972) with a suitable thioamide. Variations of this reaction, such as using thiourea (B124793) or its derivatives, can lead to the formation of 2-aminothiazole (B372263) analogues. nih.gov

Another classical approach is the Cook-Heilborn synthesis, which utilizes α-aminonitriles reacting with reagents like carbon disulfide or isothiocyanates under mild conditions to yield 5-aminothiazoles. pharmaguideline.com The Gabriel synthesis offers a route to parent and 2,5-disubstituted thiazoles from α-acylamino ketones and phosphorus pentasulfide. chemicalbook.com Furthermore, condensation reactions of 2-methylthiazole (B1294427) with aromatic aldehydes can also be employed to generate related heterocyclic structures. pharmaguideline.com

Table 1: Overview of Condensation Reactions for Thiazole Synthesis
Reaction NameKey ReactantsProduct TypeReference
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideSubstituted Thiazoles synarchive.com
Cook-Heilborn Synthesisα-Aminonitrile and Dithioacids/Esters5-Aminothiazoles pharmaguideline.com
Gabriel Synthesisα-Acylamino Ketone and Phosphorus PentasulfideParent and 2,5-Disubstituted Thiazoles chemicalbook.com

Alkylation Approaches for Side-Chain Introduction

Alkylation provides a direct method for introducing the propanone side-chain onto a pre-existing thiazole ring. This can be achieved by deprotonating the C2-position of the thiazole ring using a strong base, such as an organolithium compound, to form a nucleophile. pharmaguideline.com This nucleophilic thiazole can then react with an appropriate electrophile, like an alkyl halide, to introduce the desired side-chain. pharmaguideline.com For instance, 2-bromothiazole (B21250) can be treated with butyllithium (B86547) and then reacted with ethyl acetate (B1210297) to yield 2-acetylthiazole (B1664039), a close analog of the target compound. google.com

Oxidation of Thiazole-Substituted Propanols to the Ketone

The oxidation of a precursor alcohol, 1-(1,3-thiazol-2-yl)propan-2-ol, presents another viable route to this compound. This transformation can be accomplished using various oxidizing agents. While specific examples for this exact conversion are not detailed in the provided results, the oxidation of alcohols to ketones is a fundamental and widely practiced reaction in organic synthesis. The choice of oxidant would depend on the substrate's sensitivity and the desired reaction conditions.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of thiazole synthesis. These innovations include the development of novel catalytic systems and the adoption of green chemistry principles.

Catalytic Systems for Enhanced Selectivity and Yield

The use of catalysts is crucial for expediting reaction times and achieving high yields in organic synthesis. nih.gov In the context of thiazole synthesis, various catalytic systems have been explored. For example, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering good to excellent yields. nih.gov

Palladium catalysts, such as Pd(OAc)₂, have been shown to be highly efficient in the direct arylation of thiazole derivatives, even at very low catalyst concentrations. organic-chemistry.org Additionally, copper-catalyzed reactions have been developed for the synthesis of thiazoles. organic-chemistry.org Iron(III), Palladium(II), and Copper(II) complexes derived from thiazole derivatives have also been prepared and utilized as catalysts for other organic transformations. acs.org The development of chemoenzymatic methods, using enzymes like trypsin from porcine pancreas, offers a novel and mild approach to synthesizing thiazole derivatives with high yields. nih.gov

Table 2: Catalytic Systems in Thiazole Synthesis
Catalyst TypeReaction TypeAdvantagesReference
Silica Supported Tungstosilisic AcidHantzsch Thiazole SynthesisReusable, High Yield nih.gov
Palladium(II) Acetate (Pd(OAc)₂)Direct ArylationHigh Efficiency at Low Concentrations organic-chemistry.org
Trypsin from Porcine Pancreas (PPT)Chemoenzymatic Multicomponent SynthesisMild Conditions, High Yield nih.gov
Terephthalohydrazide Cs Schiff's Base Hydrogel (TCsSB)Ultrasound-Assisted SynthesisEco-friendly, Reusable, High Yield nih.govacs.org

Green Chemistry Approaches in Thiazole Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of thiazoles. researchgate.netnih.gov These approaches aim to minimize waste, use less hazardous materials, and improve energy efficiency. bohrium.com

Key green strategies include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and in some cases, performing reactions under solvent-free conditions. bepls.combohrium.com Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful techniques to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating methods. bepls.combohrium.com For instance, microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various thiazole derivatives. bepls.com Similarly, ultrasound irradiation, in combination with eco-friendly biocatalysts like chitosan-based hydrogels, has been used for the synthesis of novel thiazoles under mild conditions with high yields. nih.govacs.org These green methods not only reduce the environmental impact but also offer advantages in terms of scalability and cost-effectiveness. researchgate.netnih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules like thiazole derivatives in a single, convergent step. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.

Several MCR strategies have been developed for the synthesis of substituted thiazoles. A notable example is a four-component reaction that utilizes an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com This one-pot synthesis provides a straightforward alternative to traditional multi-step methods like the Hantzsch synthesis. thieme-connect.com

Another innovative approach involves a three-component reaction between primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir This method can be conducted under solvent-free conditions at room temperature, accelerated by N-methyl imidazole, representing a greener and more efficient synthetic route. iau.ir

Furthermore, chemoenzymatic MCRs have been developed to produce thiazole derivatives under mild conditions with high yields. nih.gov In one such method, the enzyme trypsin from porcine pancreas (PPT) was found to effectively catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, demonstrating excellent catalytic activity and broad substrate tolerance. nih.gov This highlights the growing role of biocatalysis in expanding the applications of MCRs for heterocyclic synthesis. nih.gov

The diversification of the thiazole core can also be achieved by linking it to other heterocyclic systems. For instance, a one-pot reaction involving aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating medium allows for the efficient synthesis of novel pyrazole-linked thiazole derivatives at room temperature. acs.org

Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis
Reaction TypeComponentsCatalyst/ConditionsKey FeaturesReference
Four-Component ReactionOxo components, primary amines, thiocarboxylic acids, isocyanide-One-pot synthesis of 2,4-disubstituted thiazoles. thieme-connect.com
Chemoenzymatic Three-Component ReactionSecondary amines, benzoyl isothiocyanate, dimethyl acetylenedicarboxylateTrypsin from porcine pancreas (PPT), 45 °CHigh yields (up to 94%) under mild, enzymatic conditions. nih.gov
Three-Component ReactionPrimary amines, dialkyl acetylenedicarboxylates, isothiocyanatesN-methyl imidazole, solvent-free, room temperatureRapid, green chemistry approach for diverse thiazoles. iau.ir
Three-Component ReactionAryl glyoxals, aryl thioamides, pyrazolones1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), room temperatureGreen, efficient synthesis of pyrazole-linked thiazoles. acs.org

Considerations for Process Optimization and Scalability in Laboratory Synthesis

Optimizing the synthesis of this compound and its derivatives for laboratory-scale production involves careful consideration of several factors to enhance yield, reduce reaction times, and ensure operational simplicity and environmental sustainability.

A primary consideration is the choice of synthetic route. While the classic Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, is fundamental, modern variations focus on improving its efficiency and safety. rsc.orgbepls.com An inconvenient aspect of the Hantzsch method is the use of toxic α-haloketones, prompting the development of alternative protocols. bepls.com

Energy input is a critical parameter for optimization. The use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, reducing reaction times from hours to minutes and often improving yields. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes with yields of 89–95%, a substantial improvement over conventional heating methods. nih.gov Similarly, ultrasonic irradiation has been employed as an energy-efficient and green alternative to conventional heating for one-pot MCRs. mdpi.com

Scalability is another key concern. Methodologies that are simple to perform and can be scaled to a multigram scale are highly desirable. rsc.org An optimized process for preparing specific thiazole ketones has been achieved through the addition of a thiazole anion to an aryl nitrile, a method that has proven effective for larger-scale production. researchgate.net The ease of synthesis and the potential for multigram scalability provide significant scope for generating libraries of new molecules for further research. rsc.org

Table 2: Strategies for Process Optimization in Thiazole Synthesis
Optimization StrategyExample/MethodAdvantageReference
Alternative Energy SourceMicrowave-assisted Hantzsch synthesisReduces reaction time from hours to minutes; improves yields. nih.gov
Alternative Energy SourceUltrasonic irradiationEnergy efficient, shorter reaction times compared to conventional heating. mdpi.com
Green SolventsUse of water or PEG-400 as the reaction medium.Environmentally benign, reduces use of hazardous organic solvents. bepls.com
CatalysisUse of a reusable silica-supported tungstosilisic acid catalyst.Facilitates easy separation and reuse, reducing waste and cost. mdpi.com
Scalable RouteCascade protocol using hexafluoroisopropanol (HFIP).Ease of synthesis and scalability to multigram scale. rsc.org
Scalable RouteAddition of a thiazole anion to an aromatic nitrile.Demonstrated success in large-scale production of specific thiazole ketones. researchgate.net

1 1,3 Thiazol 2 Yl Propan 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

1-(1,3-Thiazol-2-yl)propan-2-one serves as a valuable and versatile starting material for the creation of more complex heterocyclic systems. Its inherent reactivity, stemming from the presence of both a thiazole (B1198619) ring and a ketone functional group, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of diverse molecular architectures, some of which possess significant biological activity.

Construction of Bioactive Thiazole Derivatives for Medicinal Chemistry.nih.govresearchgate.net

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govresearchgate.net The utility of this compound as a precursor allows for the strategic construction of novel thiazole derivatives with potential applications in drug discovery. The reactivity of the ketone and the adjacent methylene (B1212753) group provides a handle for various condensation and cyclization reactions.

For instance, the α-bromination of related acetylthiazole derivatives furnishes a reactive intermediate that can be further elaborated. nih.gov This bromo derivative can then react with various nucleophiles, such as heterocyclic amines, to generate more complex, multi-ring systems. nih.gov These reactions often lead to the formation of di-, tri-, and even tetrathiazole moieties, which have demonstrated significant antimicrobial activities. nih.gov

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. While not directly starting from this compound, this method highlights the general importance of α-haloketones and thioamides in thiazole synthesis. The principles of this reaction are often adapted to modify and functionalize existing thiazole-containing molecules.

Research has shown that derivatives synthesized from thiazole-containing precursors exhibit a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity : Many newly synthesized thiazole derivatives show promising activity against various bacterial and fungal strains. nih.govnih.gov

Anticancer Activity : The thiazole scaffold is a key component in some anticancer drugs, and new derivatives are continuously being explored for their antiproliferative effects. nih.gov

Anti-inflammatory and Analgesic Activity : Thiazole-containing compounds have been investigated for their potential to alleviate inflammation and pain. nih.gov

The strategic use of this compound and its derivatives allows medicinal chemists to systematically explore the chemical space around the thiazole core, leading to the discovery of new drug candidates with improved efficacy and pharmacological profiles.

Table 1: Bioactive Thiazole Derivatives

Derivative Class Biological Activity Key Synthetic Strategy
Di- and Trithiazoles Antimicrobial Reaction of α-bromoketone with heterocyclic amines
Thiazolyl-pyrazoles Antimicrobial, Anticholinesterase Multicomponent reactions
Thiazole-bearing N-acyl hydrazones Antimicrobial Condensation reactions

Intermediate in the Formation of Polycyclic Scaffolds

The reactivity of this compound extends beyond the synthesis of simple substituted thiazoles, enabling its use as an intermediate in the construction of more elaborate polycyclic and fused heterocyclic systems. These complex scaffolds are of significant interest in materials science and medicinal chemistry due to their unique three-dimensional structures and potential for novel biological interactions.

One common strategy involves the condensation of the ketone with various bifunctional reagents. For example, reaction with o-aminothiophenol can lead to the formation of benzothiazepine (B8601423) derivatives, a seven-membered heterocyclic ring fused to a benzene (B151609) ring. The specific reaction conditions and the nature of the substituents on both reactants can influence the regioselectivity and yield of the cyclization.

Furthermore, the thiazole ring itself can participate in annulation reactions, where another ring is fused onto it. These reactions often require activation of the thiazole ring or the other reactant. The resulting fused systems, such as thiazolo[3,2-a]pyrimidines or thiazolo[4,5-b]pyridines, represent important classes of heterocyclic compounds with a wide range of biological activities.

The synthesis of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govresearchgate.nettriazine derivatives has been achieved through a cascade sequence involving imidazotriazinethiones. researchgate.net This highlights the potential for thiazole-containing building blocks to undergo complex rearrangements and cyclizations to form intricate polycyclic systems.

Role in Chiral Synthesis and Asymmetric Transformations.nih.govnih.gov

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry, particularly for the preparation of pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic effect. This compound and its derivatives can serve as prochiral substrates in asymmetric transformations, allowing for the introduction of new stereocenters with high levels of enantiocontrol.

One key approach is the asymmetric reduction of the ketone functionality. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can selectively produce one enantiomer of the corresponding alcohol, 1-(1,3-thiazol-2-yl)propan-2-ol. The choice of the chiral catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Alternatively, the methylene group adjacent to the ketone can be functionalized asymmetrically. For example, enantioselective alkylation or aldol (B89426) reactions can be performed in the presence of a chiral auxiliary or a chiral catalyst. These reactions create a new carbon-carbon bond and a new stereocenter simultaneously.

While direct asymmetric transformations on this compound are a subject of ongoing research, related strategies have been successfully employed for similar ketones. For instance, the asymmetric transfer hydrogenation of bicyclo[1.1.1]pentane (BCP) ketones has been reported as a viable method for producing chiral BCP derivatives. nih.gov This demonstrates the potential of applying similar catalytic systems to thiazole-containing ketones.

The synthesis of chiral imidazolidinones supported on ionic liquids has been shown to be effective as chiral auxiliaries in asymmetric alkylation reactions, achieving high enantioselectivities. nih.gov This approach could potentially be adapted for the asymmetric functionalization of this compound.

Applications in Ligand Design and Coordination Chemistry.rsc.org

The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses excellent coordinating properties, making it a valuable component in the design of ligands for coordination chemistry. Ligands containing thiazole moieties can form stable complexes with a variety of metal ions, and the resulting coordination compounds can exhibit interesting catalytic, magnetic, and photophysical properties.

This compound can be chemically modified to create multidentate ligands. For example, the ketone functionality can be converted into an oxime or a hydrazone, which introduces additional donor atoms capable of coordinating to a metal center. The reaction of the ketone with a diamine can lead to the formation of a Schiff base ligand.

The resulting ligands can be bidentate (coordinating through two atoms), tridentate (three atoms), or even polydentate, depending on the synthetic design. The nature of the metal ion and the specific coordination geometry of the complex can be fine-tuned by altering the substituents on the thiazole ring and the side chain.

For instance, 2,6-bis(1,2,3-triazol-4-yl)pyridines, which are structurally related to thiazole-containing ligands, have been shown to form stable coordination compounds with iron. rsc.org These complexes exhibit interesting electrochemical properties, highlighting the potential of using heterocyclic ligands in the development of new functional materials.

The ability to introduce additional functional groups onto the this compound scaffold provides a versatile platform for creating a wide range of ligands with tailored properties for specific applications in catalysis, sensing, and materials science.

Computational and Theoretical Investigations of 1 1,3 Thiazol 2 Yl Propan 2 One and Thiazole Ketones

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular and electronic properties of compounds. These methods, particularly Density Functional Theory (DFT), have been widely applied to study thiazole (B1198619) derivatives, providing detailed information about their geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. asianpubs.orgmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. researchgate.net

For thiazole derivatives, FMO analysis has been used to understand charge transfer within the molecule and predict reactivity. asianpubs.orgresearchgate.net For example, in some thiazole azo dyes, the HOMO is spread over the donor moiety and the thiazole ring, while the LUMO is located on the acceptor part of the molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Computational studies on various thiazole derivatives have calculated HOMO and LUMO energies to provide insights into their electronic behavior and potential for chemical reactions. researchgate.netresearchgate.net

Compound/MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Amino-4-(p-tolyl)thiazole (APT)-5.54--
2-Methoxy-1,3-thiazole (MTT)-6.27--
Thiazole-4-carboxylic acid (TCA)-7.44--

Data sourced from a study on thiazole derivatives using the B3LYP/6-311G(d,p) method. researchgate.net

Natural Bond Orbital (NBO) Analysis of Charge Distribution and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and electron delocalization within a molecule. wisc.eduresearchgate.net It examines the interactions between filled and empty orbitals, which can reveal important information about bonding and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For thiazole derivatives, MEP maps provide valuable insights into their chemical reactivity. researchgate.net For instance, in some newly synthesized thiazole derivatives, MEP mapping has been used to understand the charge distribution and identify reactive sites. researchgate.net The technique has also been applied to other heterocyclic systems to predict how they will interact with other molecules. rsc.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can map out the most likely reaction pathways.

Transition State Characterization and Energy Profile Calculations

The characterization of transition states and the calculation of reaction energy profiles are central to understanding reaction mechanisms. A transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Conformational Analysis and Intermolecular Interaction Studies

Computational and theoretical investigations play a crucial role in understanding the three-dimensional structure and non-covalent interactions of thiazole derivatives, which are fundamental to their chemical reactivity and biological activity. This section delves into the conformational analysis and intermolecular interaction studies of 1-(1,3-thiazol-2-yl)propan-2-one and related thiazole ketones, drawing upon data from various computational studies.

Conformational Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its properties. For thiazole ketones, conformational analysis often focuses on the orientation of the ketone-bearing substituent relative to the thiazole ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable conformations (i.e., the lowest energy states).

Studies on various thiazole derivatives have employed methods like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries and predict stable conformers. researchgate.net For instance, in related benzothiazole (B30560) derivatives, the planarity of the benzothiazole ring system is a significant finding, with minimal root-mean-square deviations. nih.gov The orientation of side chains, such as the acetate (B1210297) group in propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate, has been shown to form a significant dihedral angle with the ring system. nih.gov

Table 1: Computational Methods in Thiazole Derivative Analysis

Computational Method Basis Set Application Reference
B3LYP 6-31G(d,p) Geometry optimization, frequency calculations nih.gov
CAM-B3LYP 6-311++G(d,p) Interaction energy calculations researchgate.net
MP2 6-311++G(d,p) Interaction energy calculations researchgate.net

Intermolecular Interactions

Intermolecular interactions are the forces that exist between molecules and are critical for understanding the behavior of substances in the condensed phases, as well as their interactions with biological targets. For thiazole ketones, these interactions can include hydrogen bonds, dipole-dipole interactions, and π-stacking.

Hydrogen bonding is a particularly important interaction. In the crystal structure of related compounds, weak C-H···O hydrogen bonds have been observed to form specific graph-set motifs. nih.gov For thiazole derivatives containing suitable functional groups, such as hydroxyl or amino groups, stronger hydrogen bonds can dictate the crystal packing and influence solubility. The thiazole ring itself, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor. evitachem.com

Computational studies have been employed to quantify the strength of these interactions. For example, the interaction energies for dimer formation in a series of pyrazole (B372694) derivatives, which are structurally related to thiazoles, were calculated to be in the range of 10.0–12.8 kcal/mol using various DFT and MP2 methods. researchgate.net These studies highlight the tendency of such heterocyclic compounds to form stable dimers through intermolecular hydrogen bonds.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed in computational studies to understand intermolecular reactivity. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com For a series of benzothiazole derivatives, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com The localization of these orbitals on specific parts of the molecule, such as the thiophene (B33073) ring, C≡N, and C=O groups in certain thiazole derivatives, indicates the likely sites for electrophilic and nucleophilic attack, which are crucial for intermolecular interactions. nih.gov

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps for Selected Thiazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Thiazole Derivative 6 -5.3582 -0.8765 4.4818 nih.gov
Thiazole Derivative 11 -5.3210 -1.5715 3.7495 nih.gov
Benzothiazole with CF3 Not Specified Not Specified 4.46 mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 1,3 Thiazol 2 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of protons and carbons in 1-(1,3-thiazol-2-yl)propan-2-one can be determined.

Detailed Research Findings:

The ¹H NMR spectrum provides information on the different chemical environments of the hydrogen atoms. For this compound, we expect to see distinct signals for the protons on the thiazole (B1198619) ring and the propan-2-one side chain. The thiazole protons typically appear in the aromatic region of the spectrum. chemicalbook.com The methylene (B1212753) protons adjacent to the thiazole ring and the carbonyl group will show a characteristic singlet, while the terminal methyl protons will also present as a singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbons of the thiazole ring. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Table 6.1.1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiazole H-4 ~7.2-7.5 Doublet
Thiazole H-5 ~7.7-8.0 Doublet
Methylene (-CH₂-) ~4.2 Singlet

Table 6.1.2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~205
Thiazole C-2 ~168
Thiazole C-4 ~120
Thiazole C-5 ~143
Methylene (-CH₂-) ~45

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. currentseparations.com

Detailed Research Findings:

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically in the region of 1700-1725 cm⁻¹. Other significant peaks would include those for the C-H stretching of the methyl and methylene groups, and characteristic vibrations for the thiazole ring, such as C=N and C-S stretching. researchgate.netresearchgate.net Raman spectroscopy, while also probing molecular vibrations, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary data to the IR spectrum. currentseparations.com The analysis of vibrational modes can be further refined using computational methods like Density Functional Theory (DFT). researchgate.netiu.edu.sa

Table 6.2.1: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Expected Intensity
C=O Stretch (Ketone) 1715-1725 Strong
C-H Stretch (Aliphatic) 2850-3000 Medium
C=N Stretch (Thiazole) 1600-1650 Medium
C-S Stretch (Thiazole) 600-800 Medium-Weak
CH₂ Bend 1450-1470 Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net

Detailed Research Findings:

The molecular formula for this compound is C₆H₇NOS, giving it a molecular weight of approximately 141.19 g/mol . vwr.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern provides structural clues. For this compound, a prominent fragment would likely arise from the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another key fragmentation pathway would involve the cleavage of the bond between the methylene group and the thiazole ring.

Table 6.3.1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion
141 [C₆H₇NOS]⁺ (Molecular Ion)
126 [M - CH₃]⁺
98 [C₄H₄NS]⁺ (Thiazolylmethyl cation)
84 [C₃H₂NS]⁺ (Thiazole ring fragment)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Detailed Research Findings:

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable for assessing the purity of synthesized compounds. researchgate.net

Detailed Research Findings:

HPLC, particularly in the reverse-phase mode, would be a suitable method for analyzing the purity of this compound. currentseparations.com A sample would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. GC could also be employed, provided the compound is thermally stable and sufficiently volatile. researchgate.net In both methods, coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS) would allow for the simultaneous separation and identification of the main compound and any impurities present. researchgate.net

Structure Reactivity and Structure Biological Activity Relationships Srr/sar Within Thiazole Propanone Systems

Impact of Substituent Effects on Chemical Reactivity and Transformation Pathways

The chemical reactivity of the thiazole-propanone scaffold and its analogues is significantly influenced by the nature and position of various substituents. These substituents can alter electron density, steric hindrance, and lipophilicity, thereby directing the pathways of chemical transformations.

The presence of electron-donating or electron-withdrawing groups on the aryl moieties often attached to the thiazole (B1198619) ring can affect the biological activities of the resulting compounds. semanticscholar.orgresearchgate.net For instance, in the synthesis of chalcone-thiazole hybrids, the acetyl group on a thiazole ring readily participates in Claisen-Schmidt condensation reactions with substituted benzaldehydes. nih.gov The reactivity of the acetyl group and the subsequent reaction yields can be modulated by substituents on the thiazole nucleus itself.

Furthermore, the propan-2-one partial structure contains an activated ketone group, which is a key element for covalent interactions with serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov Modifications to the structure, such as replacing a tetrazole ring with a 1,2,3-triazole, have been shown to impact the inhibitory activity, indicating that the heterocyclic system linked to the propan-2-one moiety plays a critical role in its reactivity towards enzymatic targets. nih.gov These structural variations can have divergent effects on the inhibitory activity against different enzymes, highlighting the nuanced influence of substituents on transformation pathways and biological interactions. nih.gov

The synthesis of various fused heterocyclic systems often uses thiazole derivatives as starting materials. wjrr.org The reaction of 2-amino-4-phenyl-5-arylazothiazole with aromatic aldehydes to form imine derivatives is a common transformation. researchgate.net The electronic properties of the substituents on both the arylazo moiety and the aromatic aldehyde can influence the rate and efficiency of this condensation reaction. researchgate.net This demonstrates how substituent effects are fundamental not only to the final biological activity but also to the synthetic accessibility of complex thiazole derivatives.

Correlation between Structural Features and Molecular Interactions in Biological Systems

The biological activity of thiazole-propanone derivatives is intrinsically linked to their structural features, which dictate their interactions with molecular targets such as enzymes and receptors. Structure-activity relationship (SAR) studies reveal that even minor structural modifications can lead to significant changes in potency and selectivity.

SAR studies on various thiazole derivatives have consistently shown that the nature and position of substituents are critical for biological activity. For example, in a series of 2,5-disubstituted thiazoles, the presence of a nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 was found to be beneficial for antibacterial activity. mdpi.com Similarly, for cholinesterase inhibitors, the introduction of different substituents to the thiazole scaffold is a key strategy; 1,3-thiazole-piperazine derivatives have shown potent and selective acetylcholinesterase (AChE) inhibition. academie-sciences.fr

Molecular docking studies provide insight into the specific interactions at the molecular level. For anti-Candida agents based on a 2-hydrazinyl-1,3-thiazole scaffold, a supplementary hydrogen bond between the hydrazine (B178648) bridge and the Tyr118 residue of the target enzyme, lanosterol (B1674476) C14α-demethylase, was observed. nih.gov This interaction, absent in derivatives lacking the hydrazine moiety, likely contributes to their enhanced antifungal activity. In another study, the presence of a hydrazone bridge and an additional phenyl group in 2-hydrazinyl-4-phenyl-1,3-thiazoles improved their binding affinity for the same fungal enzyme compared to derivatives without these features. nih.gov

The following table summarizes SAR findings for various thiazole derivatives, illustrating the impact of different structural features on biological activity.

Compound SeriesBiological TargetKey Structural Features for ActivityResearch Findings
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazolesBacteria (e.g., S. aureus), Fungi (e.g., A. flavus)Identical substitution on both pyrazoline and thiazole moieties.Substitution pattern appears responsible for antibacterial activity. mdpi.com
2,5-disubstituted thiazolesMRSA, VISA, VRSA strainsNonpolar, hydrophobic moiety at position 2; ethylidenehydrazine-1-carboximidamide at position 5.Features are beneficial for antibacterial activity. mdpi.com
Thiazolylhydrazone derivativesAcetylcholinesterase (AChE)Lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group; benzylidenehydrazine (B8809509) moiety.Compound 2i was the most active, with an IC50 value of 0.028 µM, similar to the reference drug donepezil. nih.gov
2-hydrazinyl-4-substituted-1,3-thiazolesCandida albicans lanosterol C14α-demethylaseHydrazine bridge.Forms an additional hydrogen bond with Tyr118 in the enzyme's active site. nih.gov
4-phenyl-1,3-thiazole derivativesCandida albicansHydrazone bridge and additional aromatic phenyl ring at C2.Improved affinity for the target fungal enzyme compared to derivatives lacking these features. nih.gov
Thiazole-based derivativesEGFR/VEGFR-2Coumarin (B35378) moiety and electron-donating substituents.These features were highlighted as critical for enhancing antiproliferative activity. nih.gov

These examples underscore the principle that specific hydrophobic interactions, hydrogen bonds, and π-π stacking interactions between the ligand and the biological target are governed by the compound's three-dimensional structure and substituent pattern. mdpi.comnih.gov

Rational Design Strategies for Optimizing Chemical and Biological Properties

Rational design strategies are essential for optimizing the therapeutic potential of thiazole-propanone systems. These strategies leverage an understanding of SAR and molecular interactions to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

One prominent strategy is the molecular hybridization approach , which involves combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. nih.gov For instance, hybrid structures combining a hydrazinyl thiazole scaffold with a tropinone (B130398) ring were designed as tyrosinase inhibitors. researchgate.net Similarly, chalcone (B49325) and thiazole scaffolds have been hybridized to create a new class of potent 5-lipoxygenase (5-LOX) inhibitors. nih.gov This approach is guided by pharmacophore elucidation, which identifies the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for interaction with the biological target. nih.gov

Structure-based drug design is another powerful strategy that relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography or homology modeling. Molecular docking is a key computational tool in this approach, used to predict the binding orientation and affinity of a ligand to its target. semanticscholar.orgnih.gov This allows for the in silico screening of virtual compound libraries and the rational modification of lead compounds. For example, docking studies of thiazole derivatives in the active site of HIV-1 reverse transcriptase (RT) revealed that thiazole and aromatic rings facilitate hydrophobic π-π interactions with key amino acid residues, enhancing inhibition. mdpi.com This knowledge guided the design of derivatives with specific substituents to maximize these favorable interactions.

The optimization process often involves iterative cycles of design, synthesis, and biological testing. SAR data from initial screenings inform the next round of structural modifications. For example, after identifying that thiazole derivatives with a coumarin moiety showed good antiproliferative activity, further optimization focused on exploring different substituents on the coumarin and other parts of the molecule to enhance this effect while also improving other properties like antioxidant and antibacterial activity. nih.gov Similarly, the discovery that a propan-2-one substituted tetrazolylpropionic acid was a potent dual inhibitor of cPLA2α and FAAH led to structural modifications aimed at improving physicochemical properties while maintaining nanomolar activity. nih.gov These modifications included replacing the tetrazole with a 1,2,3-triazole ring, demonstrating a targeted approach to refining a lead scaffold. nih.gov

These strategies highlight a move towards a more predictive and efficient process in drug discovery, where understanding the structure-property relationships of the thiazole-propanone system allows for the targeted design of molecules with optimized chemical and biological profiles.

Future Directions and Emerging Research Avenues for 1 1,3 Thiazol 2 Yl Propan 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiazole (B1198619) derivatives, including 1-(1,3-thiazol-2-yl)propan-2-one, is a cornerstone of heterocyclic chemistry. taylorandfrancis.com Historically, the Hantzsch synthesis has been a common method, involving the condensation of α-haloketones with thioamides. taylorandfrancis.com However, the drive towards green chemistry is pushing researchers to explore more sustainable alternatives that minimize waste and avoid harsh reagents.

Recent developments have focused on multicomponent reactions and the use of biodegradable solvents. For instance, the synthesis of 1,2,3-triazoles using Cyrene™, a biodegradable solvent, allows for product isolation by simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov This approach significantly reduces waste and operational costs. nih.gov Such principles can be adapted for the synthesis of thiazole derivatives, offering a more environmentally friendly route to this compound.

Future research will likely focus on one-pot syntheses and catalyst-free systems. For example, a catalyst-free system for the synthesis of pyrazole-4-carbonitrile derivatives has been developed where phenylhydrazine (B124118) acts as both a Brønsted base and a nucleophile. nih.gov Exploring similar pathways for thiazole synthesis could lead to more efficient and sustainable production methods.

Table 1: Comparison of Traditional and Emerging Synthetic Pathways for Thiazole Derivatives

FeatureTraditional Hantzsch SynthesisEmerging Sustainable Pathways
Solvents Often requires organic solventsUtilizes biodegradable solvents like Cyrene™ nih.gov
Purification Typically requires column chromatographySimple precipitation in water nih.gov
Catalysts May use various catalystsExplores catalyst-free systems nih.gov
Byproducts Can generate significant wasteAims for minimal waste generation nih.gov
Overall Efficiency Established but can be resource-intensivePotentially more cost-effective and environmentally friendly nih.gov

Advanced Catalytic Systems for Precision Synthesis

The development of advanced catalytic systems is crucial for achieving high precision and efficiency in the synthesis of complex molecules like this compound. Recent research has highlighted the potential of magnetically recoverable nanocatalysts in organic synthesis. citedrive.com These catalysts offer easy separation from the reaction mixture, enhancing reusability and reducing costs. citedrive.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been instrumental in the synthesis of functionalized thiazole derivatives. nih.gov The use of highly efficient pre-catalysts, like Pd-PEPPSI-IPent, allows for low catalyst loading, leading to high yields of the desired products. nih.gov

Future research is expected to focus on the development of novel thiazole complexes as powerful catalysts themselves. For instance, new thiazole complexes have been shown to be effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, a green synthesis strategy. nih.govacs.org The reusability of such catalysts for multiple cycles without significant loss of activity makes them highly attractive for industrial applications. nih.govacs.org

Table 2: Advanced Catalytic Systems in Thiazole Synthesis

Catalyst TypeExampleApplicationAdvantages
Magnetically Recoverable Nanocatalysts Magnetic nanocomposites citedrive.comSynthesis of various thiazole compounds citedrive.comEasy separation, high stability, reusability citedrive.com
Palladium Pre-catalysts Pd-PEPPSI-IPent nih.govSuzuki cross-coupling for aryl-substituted thiazoles nih.govHigh yield with low catalyst loading nih.gov
Thiazole-based Catalysts Novel thiazole-Pd(II) complexes nih.govacs.orgSynthesis of pyrazole-4-carbonitrile derivatives nih.govacs.orgHigh efficiency, reusability, green conditions (ultrasonic irradiation) nih.govacs.org

Expansion into Novel Material Science Applications (e.g., corrosion inhibition studies for related thiazoles)

Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. scispace.com Their effectiveness stems from the presence of heteroatoms (nitrogen and sulfur), aromatic ring structures, and π-bonds, which facilitate adsorption onto metal surfaces, forming a protective film. scispace.com This protective layer inhibits the corrosive action of acidic or basic environments. scispace.com

Studies have shown that thiazole derivatives can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. eurjchem.com The efficiency of inhibition often increases with the concentration of the inhibitor and typically follows the Langmuir adsorption isotherm. scispace.com

Future research in this area will likely explore the development of more robust and environmentally friendly thiazole-based corrosion inhibitors. For example, a bimannich-based thiazole derivative, TZBM, has shown excellent corrosion inhibition for carbon steel in harsh environments containing H₂S and CO₂ at high temperatures. nih.gov The synthesis of such specialized thiazole compounds opens up new avenues for their application in demanding industrial settings.

Integration of Advanced Computational Methods for Deeper Mechanistic Insights

Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools for understanding the chemical and biological properties of molecules like this compound. nih.govmdpi.com These methods provide valuable insights into reaction mechanisms, molecular structures, and interactions with biological targets.

Computational studies have been used to:

Elucidate reaction mechanisms: DFT studies have been employed to understand the catalytic role of thiazole complexes in synthetic reactions. nih.gov

Predict biological activity: Molecular docking is used to predict the binding affinity of thiazole derivatives to specific biological targets, such as enzymes and receptors. nih.gov This helps in the rational design of new drug candidates. nih.gov

Understand corrosion inhibition: DFT calculations can help to understand the adsorption mechanism of thiazole derivatives on metal surfaces, providing insights into their corrosion inhibition properties. mdpi.com

The integration of these computational tools with experimental work accelerates the discovery and development process, allowing for a more targeted and efficient approach to designing new molecules with desired properties.

Discovery of New Molecular Targets and Elucidation of Complex Biological Pathways

The thiazole nucleus is a key structural motif in a wide range of biologically active compounds, including several clinically approved drugs. nih.govnih.gov Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.netnih.gov

Future research will focus on identifying new molecular targets for thiazole-containing compounds and elucidating the complex biological pathways through which they exert their effects. For example, some thiazole derivatives have been identified as potent inhibitors of enzymes like PI3K/mTOR, which are crucial in cancer cell signaling pathways. nih.gov Others have shown promise as tubulin polymerization inhibitors, another important target for anticancer drugs. acs.org

The discovery of new molecular targets will be driven by a combination of high-throughput screening, computational modeling, and detailed biological studies. This will not only expand the therapeutic potential of thiazole derivatives but also provide a deeper understanding of the underlying biology of various diseases.

Table 3: Biological Targets of Thiazole Derivatives

Biological TargetTherapeutic AreaExample Thiazole DerivativeReference
PI3K/mTORCancerNovel synthesized thiazole compounds nih.gov
TubulinCancer2,4-disubstituted thiazole derivatives acs.org
AcetylcholinesteraseAlzheimer's DiseaseThiazole-based derivatives acs.org
EGFR/VEGFR-2CancerThiazole-based derivatives frontiersin.org
DNA GyraseBacterial InfectionsThiazole-based derivatives frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,3-thiazol-2-yl)propan-2-one, and how can reaction parameters be optimized to improve yield and purity?

  • Methodological Answer : The compound is synthesized via condensation reactions, such as the coupling of thiazole derivatives with ketone precursors. For example, 5-bromothiazole and 1-(thiazol-2-yl)ethanol are common starting materials. Optimization involves adjusting reaction temperatures (e.g., 80–100°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., acid catalysts like HCl). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole ring orientation relative to the ketone group) .
  • Mass spectrometry : Confirms molecular weight (monoisotopic mass: 127.009185) and fragmentation patterns .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and proton environments. These methods are standard for similar thiazole derivatives .

Q. How is this compound employed as a corrosion inhibitor, and what experimental approaches validate its efficacy in acidic environments?

  • Methodological Answer : The compound inhibits corrosion in X65 steel exposed to sulfuric acid. Experimental validation includes:

  • Weight loss measurements : Quantifies inhibition efficiency (up to 90% at optimal concentrations).
  • Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess corrosion rates and charge-transfer resistance.
  • Surface analysis : SEM/EDS evaluates surface morphology and elemental composition post-exposure .

Advanced Research Questions

Q. What methodologies reconcile discrepancies between experimental corrosion inhibition efficiencies and computational predictions for this compound?

  • Methodological Answer : Discrepancies arise from assumptions in computational models (e.g., solvation effects, basis set limitations). Strategies include:

  • Multi-scale modeling : Combines DFT (for electronic structure) and molecular dynamics (MD) simulations to account for interfacial interactions.
  • Experimental cross-validation : Correlate adsorption isotherms (Langmuir/Freundlich) with computational binding energies. Adjust parameters like temperature or inhibitor concentration to align results .

Q. What strategies guide the synthesis of biologically active derivatives of this compound, particularly for antimicrobial or anticancer applications?

  • Methodological Answer : Derivative design focuses on functional group modifications:

  • Heterocyclic coupling : Attach chromenone or benzimidazole moieties via Suzuki-Miyaura or Ullmann couplings.
  • Bioisosteric replacement : Substitute the ketone group with bioisosteres like oximes or hydrazones.
  • Bioactivity screening : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to prioritize candidates. For example, nitro and methoxy substituents enhance bioactivity in related compounds .

Q. How do intermolecular interactions, such as hydrogen bonding, influence the crystalline packing and stability of this compound derivatives in structural studies?

  • Methodological Answer : Hydrogen bonding networks are analyzed via:

  • Graph set analysis : Classifies patterns (e.g., R₂²(8) motifs) to predict packing efficiency.
  • Thermogravimetric analysis (TGA) : Links thermal stability to hydrogen bond density.
  • X-ray crystallography : Quantifies dihedral angles (e.g., 6.50° between thiazole and isoindolone rings) and packing coefficients. Derivatives with extended H-bonding show higher melting points and reduced solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.